2-Phenylquinoline-4-carbohydrazide
Overview
Description
2-Phenylquinoline-4-carbohydrazide is a chemical compound with the molecular formula C16H13N3O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their importance as synthetic intermediates and their presence in various natural products and pharmaceuticals .
Mechanism of Action
Target of Action
Quinoline derivatives, a class to which this compound belongs, are known to exhibit a wide range of pharmacological properties such as anti-inflammatory, cox inhibitor, anticancer, and analgesic .
Mode of Action
It’s worth noting that quinoline derivatives have been reported to interact with various targets leading to their pharmacological effects .
Biochemical Pathways
Given the broad pharmacological properties of quinoline derivatives, it can be inferred that multiple pathways might be influenced .
Result of Action
2-Phenylquinoline-4-carbohydrazide and its derivatives have been synthesized and screened for their analgesic and anti-inflammatory activity . Among these derivatives, some showed significant anti-inflammatory activity as that of diclofenac sodium (a reference drug) in animal models of inflammation .
Biochemical Analysis
Biochemical Properties
It has been found that this compound can interact with various enzymes and proteins . For instance, it has been reported that 2-Phenylquinoline-4-carbohydrazide derivatives can act as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression .
Cellular Effects
In terms of cellular effects, this compound has been found to have significant impacts on various types of cells . For example, it has been reported that certain derivatives of this compound can induce G2/M cell cycle arrest and promote apoptosis in K562 cells, a type of leukemia cell line .
Molecular Mechanism
It is known that this compound can interact with HDACs, potentially leading to changes in gene expression
Preparation Methods
The synthesis of 2-Phenylquinoline-4-carbohydrazide typically involves the reaction of phenylcinchoninic ethyl ester with hydrazine hydrate in ethanol . This reaction proceeds smoothly under mild conditions, and the structures of the synthesized compounds are confirmed through elemental analysis and spectral results, including IR, 1H, and 13C NMR .
Chemical Reactions Analysis
2-Phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form different hydrazide derivatives.
Substitution: It undergoes substitution reactions to form various substituted quinoline derivatives.
Common reagents used in these reactions include hydrazine hydrate for reduction and various oxidizing agents for oxidation. The major products formed from these reactions are typically quinoline derivatives and substituted quinoline compounds .
Scientific Research Applications
2-Phenylquinoline-4-carbohydrazide has several scientific research applications, including:
Comparison with Similar Compounds
2-Phenylquinoline-4-carbohydrazide can be compared with other similar compounds, such as:
- 2-Phenylquinoline-4-carboxylic acid hydrazide
- 2-Phenylcinchoninic acid hydrazide
- 2-Phenylbenzothiazol-6-ylamine
These compounds share similar structural features and chemical properties but may differ in their specific biological activities and applications . The uniqueness of this compound lies in its specific synthetic routes and the range of biological activities it exhibits .
Properties
IUPAC Name |
2-phenylquinoline-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-19-16(20)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,17H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZWSKCISAPCJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275720 | |
Record name | 2-phenylquinoline-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4779-54-8 | |
Record name | 4779-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19426 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4779-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-phenylquinoline-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4779-54-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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